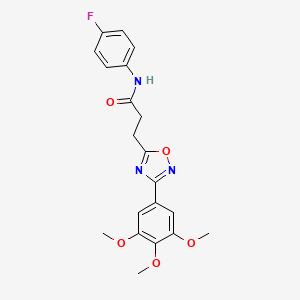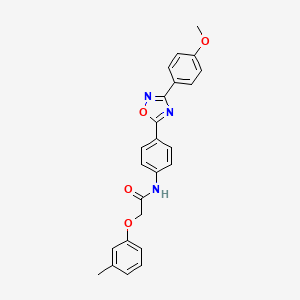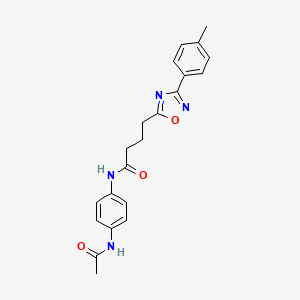
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a chemical compound that has attracted the attention of scientists due to its potential use in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of oxadiazole derivatives and has been studied extensively for its therapeutic properties.
作用機序
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is not fully understood. However, it has been proposed that this compound acts by inhibiting various enzymes and receptors in the body such as COX-2, MAO-B, and AChE. It has also been suggested that this compound may modulate the activity of certain ion channels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide have been studied in various in vitro and in vivo models. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. It has also been demonstrated to possess antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to exhibit anti-inflammatory and anticonvulsant effects.
実験室実験の利点と制限
The advantages of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide in lab experiments include its potent and selective activity against various targets, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are numerous future directions for the study of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide. Some potential areas of research include:
1. Investigation of the structure-activity relationship of this compound to identify more potent and selective derivatives.
2. Study of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its suitability for clinical use.
3. Exploration of the potential use of this compound in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.
4. Investigation of the potential use of this compound as a tool for studying the mechanisms underlying various physiological and pathological processes.
In conclusion, 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for therapeutic use.
合成法
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide has been reported in the literature. The most commonly used method involves the reaction of 2-chlorobenzohydrazide with ethyl acetoacetate in the presence of sodium hydroxide to obtain 3-(2-chlorophenyl)-5-(2-oxoethyl)-1,2,4-oxadiazole. This intermediate is then reacted with 6-methyl-2-pyridinecarboxaldehyde in the presence of acetic acid to obtain the final product.
科学的研究の応用
The potential applications of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide in scientific research are vast. This compound has been studied for its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-5-4-8-14(19-11)20-15(23)9-10-16-21-17(22-24-16)12-6-2-3-7-13(12)18/h2-8H,9-10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGYZJMGJZHBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)








